molecular formula C17H20N2O3S B6421992 Ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)thiazole-5-carboxylate CAS No. 448907-60-6

Ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)thiazole-5-carboxylate

Cat. No.: B6421992
CAS No.: 448907-60-6
M. Wt: 332.4 g/mol
InChI Key: VYQJHJWBXBYYPW-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)thiazole-5-carboxylate is a synthetic organic compound belonging to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)thiazole-5-carboxylate typically involves the reaction of 4-methyl-2-aminothiazole with 2,4,6-trimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of target proteins. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)thiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4,6-trimethylbenzamido group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development and other applications .

Properties

IUPAC Name

ethyl 4-methyl-2-[(2,4,6-trimethylbenzoyl)amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-6-22-16(21)14-12(5)18-17(23-14)19-15(20)13-10(3)7-9(2)8-11(13)4/h7-8H,6H2,1-5H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQJHJWBXBYYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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